
Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as ECTB, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. ECTB belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of ECTB is not fully understood. However, several studies have suggested that ECTB exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. ECTB has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. Additionally, ECTB has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of ECTB. In vitro studies have shown that ECTB exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, ECTB has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-metastatic agent. In vivo studies have also shown that ECTB exhibits potent anticancer activity in animal models, further supporting its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ECTB is its potent anticancer activity against a wide range of cancer cell lines. Additionally, ECTB exhibits low toxicity towards normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of ECTB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ECTB is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
Several future directions for research on ECTB can be identified. One potential direction is to investigate the structure-activity relationship of ECTB and its analogs to identify more potent and selective anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of ECTB and its potential as an anti-metastatic agent. Finally, studies are needed to optimize the formulation and delivery of ECTB to improve its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of ECTB involves a multistep process that starts with the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base to form 4-(4-chlorophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent to form ECTB. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
ECTB has been extensively studied for its potential therapeutic applications. Several studies have shown that ECTB exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. ECTB has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ECTB has been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria.
Propiedades
Fórmula molecular |
C24H21ClN2O6S |
|---|---|
Peso molecular |
501 g/mol |
Nombre IUPAC |
ethyl 2-[[4-(4-chlorophenoxy)-3-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H21ClN2O6S/c1-2-32-24(29)21-17-5-3-4-6-20(17)34-23(21)26-22(28)14-7-12-19(18(13-14)27(30)31)33-16-10-8-15(25)9-11-16/h7-13H,2-6H2,1H3,(H,26,28) |
Clave InChI |
BVZNEVLHAPZUNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



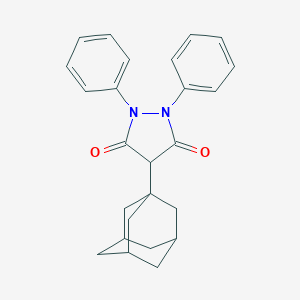
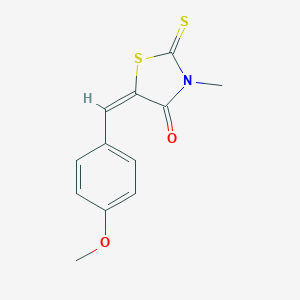
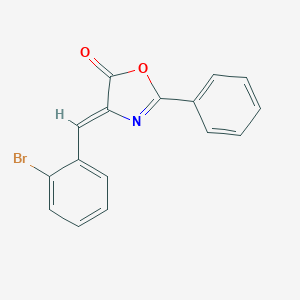
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)
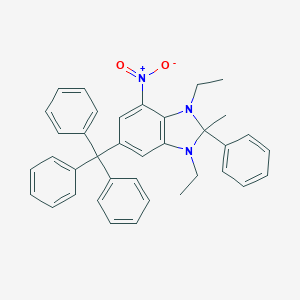
![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
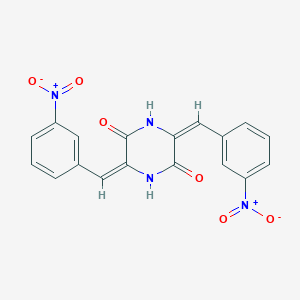

![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
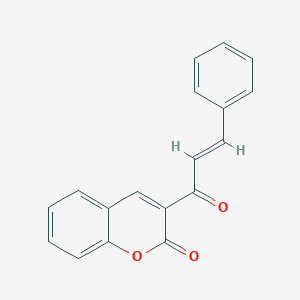
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
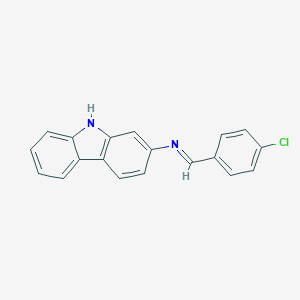
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)